3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl bromide and alanine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-3-(4-trifluoromethylphenyl)propanoic acid
Uniqueness
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride, with CAS number 2201551-70-2, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula of this compound is C11H13ClF3NO2, with a molecular weight of 283.67 g/mol. The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and biological activity of compounds, making this molecule particularly interesting for pharmacological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, similar derivatives have shown significant antibacterial activity against various strains such as E. coli and S. aureus .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Properties : The presence of amino acids in the structure indicates potential anti-inflammatory activity. Compounds with similar configurations have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases .
Antimicrobial Efficacy
A study investigating the antimicrobial properties of trifluoromethyl-containing compounds revealed that they possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, derivatives were tested against Pseudomonas aeruginosa and showed inhibition zones ranging from 19 mm to 30 mm .
Compound | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Compound A | 40-50 | 29 |
Compound B | >5000 | 19 |
Neuroprotective Mechanisms
In a neuroprotection study, compounds similar to this compound were shown to cross the blood-brain barrier effectively, indicating their potential for treating neurodegenerative diseases . The efficacy was assessed through various in vitro assays measuring cell viability and apoptosis rates.
Anti-inflammatory Activity
Research on related compounds has demonstrated significant inhibition of IL-6 and TNF-α production at concentrations as low as 10 µg/mL, indicating that trifluoromethyl derivatives could serve as potent anti-inflammatory agents .
Properties
IUPAC Name |
2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQRUMSYSJSXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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